PNU109291

Migraine Pharmacology GPCR Selectivity Drug Discovery

PNU-109291 is the only pharmacological probe that cleanly isolates 5-HT1D-mediated anti-migraine efficacy from 5-HT1B-driven vasoconstriction. With >5000-fold selectivity over 5-HT1B, Ki=2.5 nM, and in vivo potency (IC50=4.2 nmol/kg, dural plasma extravasation model), it outperforms non-selective triptans and other 5-HT1 subfamily agonists. Essential for receptor subtype pharmacology and neurogenic inflammation studies.

Molecular Formula C24H31N3O3
Molecular Weight 409.5 g/mol
CAS No. 187665-60-7
Cat. No. B1678920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU109291
CAS187665-60-7
SynonymsPNU109291;  PNU 109291;  PNU-109291.
Molecular FormulaC24H31N3O3
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H31N3O3/c1-25-24(28)19-3-8-22-18(17-19)10-16-30-23(22)9-11-26-12-14-27(15-13-26)20-4-6-21(29-2)7-5-20/h3-8,17,23H,9-16H2,1-2H3,(H,25,28)/t23-/m0/s1
InChIKeyUDLSEQDYARNKTL-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PNU-109291 (CAS 187665-60-7): A Highly Selective 5-HT1D Receptor Agonist for Migraine Research


PNU-109291, also known as (S)-(-)-1-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-N-methyl-isochroman-6-carboxamide, is a small molecule that acts as a potent and selective agonist for the 5-HT1D serotonin receptor [1]. Its primary application is as a pharmacological tool in preclinical research to dissect the role of the 5-HT1D receptor subtype in migraine pathophysiology, distinct from the vasoactive 5-HT1B receptor [2].

Why PNU-109291 Cannot Be Replaced by Generic 5-HT1 Agonists or Triptans


Generic substitution with other 5-HT1 agonists, such as the clinical triptans, fails to recapitulate the unique pharmacological profile of PNU-109291. Triptans like sumatriptan are non-selective 5-HT1B/1D agonists, and their vasoconstrictive effects are mediated primarily by the 5-HT1B receptor, which PNU-109291 largely spares [1]. Furthermore, other research tools like the 5-HT1F agonist LY344864 or the 5-HT1E/1F agonist BRL-54443 target distinct serotonin receptor subfamilies, leading to entirely different downstream signaling events and in vivo outcomes [2]. Therefore, only PNU-109291 provides a selective pharmacological probe to isolate the 5-HT1D-mediated components of anti-migraine efficacy from those associated with 5-HT1B, 5-HT1E, or 5-HT1F receptor activation.

PNU-109291 Quantitative Differentiation: Evidence-Based Reasons for Selection


PNU-109291 Displays Unprecedented 5-HT1D vs. 5-HT1B Selectivity Over Triptans

PNU-109291 demonstrates a 5000-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor in primates [1]. This level of selectivity is unmatched by clinical triptans. For instance, sumatriptan, a widely used anti-migraine agent, is a dual 5-HT1B/1D agonist with a Ki of 27 nM for 5-HT1B and 17 nM for 5-HT1D, exhibiting less than 2-fold selectivity between these subtypes . This key difference allows researchers to use PNU-109291 to specifically interrogate 5-HT1D-mediated pharmacology.

Migraine Pharmacology GPCR Selectivity Drug Discovery

PNU-109291 Demonstrates >600-Fold Binding Selectivity for 5-HT1D Over 5-HT1A and 5-HT2A Receptors

PNU-109291 exhibits a high degree of selectivity for its primary target against other serotonergic receptors. Its binding affinity (Ki) for the human 5-HT1D receptor is 2.5 nM [1]. In contrast, its affinity for the human 5-HT1A receptor is 1092 nM (Ki) [2]. This represents over 600-fold selectivity for 5-HT1D over 5-HT1A. A similar >600-fold selectivity is observed over the 5-HT2A receptor . This clean selectivity profile minimizes confounding data in complex biological systems.

Receptor Binding Selectivity Profiling Off-Target Activity

PNU-109291 is Devoid of Vasocontractile Activity Unlike Non-Selective 5-HT1B/1D Agonists

In functional assays using human and bovine cerebral arteries, PNU-109291 was devoid of any significant vasocontractile activity [1]. This is in stark contrast to 5-HT1B receptor agonists. The rank order of vasocontractile potency was 5-HT = alniditan > sumatriptan = IS-159 >>> PNU-109291 = LY344864, demonstrating that compounds with high 5-HT1B affinity (like sumatriptan and alniditan) cause potent vasoconstriction, whereas the selective 5-HT1D agonist PNU-109291 does not [1]. This provides functional evidence for the hypothesis that 5-HT1B mediates triptan-induced vasoconstriction.

Cardiovascular Safety Vascular Pharmacology Adverse Drug Reactions

PNU-109291 Potently Inhibits Dural Plasma Extravasation In Vivo with an IC50 of 4.2 nmol/kg

In a guinea pig model of migraine, subcutaneous administration of PNU-109291 dose-dependently inhibited dural plasma protein extravasation (PPE), a hallmark of neurogenic inflammation, with an IC50 of 4.2 nmol/kg [1]. A dose of 73.3 nmol/kg completely blocked the response [1]. This effect is mediated specifically through the 5-HT1D receptor, as it was reversed by the 5-HT1B/1D antagonist GR-127935 [1]. While sumatriptan also inhibits PPE, its mechanism is non-selective and confounded by its vasoconstrictive properties. This quantitative in vivo data provides a specific benchmark for the anti-inflammatory efficacy of selective 5-HT1D activation.

In Vivo Pharmacology Migraine Model Neurogenic Inflammation

PNU-109291 is a Lipid-Soluble Agonist with a Physicochemical Profile Distinct from Water-Soluble Analogs

PNU-109291 is characterized as a lipid-soluble 5-HT1D agonist, which distinguishes it from other 5-HT1D receptor agonists like PNU-142633, which is water-soluble [1]. This difference in physicochemical properties can significantly impact a compound's distribution, including its ability to cross the blood-brain barrier and its access to different tissue compartments. In a study on canine external carotid artery vasodilatation, the vasodilator responses remained unaffected after intravenous infusions of the lipid-soluble PNU-109291 [1]. This contrasts with the effects observed for the more lipophilic donitriptan, highlighting how solubility and related properties influence in vivo pharmacology beyond simple receptor affinity.

Physicochemical Properties Drug Distribution Pharmacokinetics

Optimal Use Cases for PNU-109291 in Preclinical and Discovery Research


Isolating 5-HT1D-Specific Contributions to Anti-Migraine Efficacy

Researchers seeking to dissect the specific therapeutic contribution of the 5-HT1D receptor in migraine can use PNU-109291. Its >5000-fold selectivity over 5-HT1B allows for a clean separation of 5-HT1D-mediated anti-inflammatory and anti-nociceptive effects from the 5-HT1B-mediated vasoconstriction caused by triptans [1]. This application is directly supported by its in vivo efficacy in the dural plasma extravasation model (IC50 = 4.2 nmol/kg) and its lack of vasocontractile activity in cerebral arteries [2][3].

Mechanistic Studies of 5-HT1D Receptor Signaling and Neuronal Function

PNU-109291 serves as an essential tool compound for exploring the downstream signaling pathways and physiological functions specific to the 5-HT1D receptor. Its high binding affinity (Ki = 2.5 nM) and clean selectivity profile (>600-fold over 5-HT1A and 5-HT2A) make it ideal for in vitro studies on neuronal tissues or cell lines expressing the 5-HT1D receptor [4][5]. The evidence that 5-HT1D receptor mRNA is expressed in trigeminal ganglia but not vascular smooth muscle further underscores its utility in neuronal versus vascular mechanistic studies [2].

Validating In Vivo Models of Neurogenic Inflammation Without Vascular Confounds

PNU-109291 is the agent of choice for validating and characterizing animal models of neurogenic inflammation, a component of migraine pathophysiology. Its ability to potently inhibit dural plasma extravasation (IC50 = 4.2 nmol/kg) without causing vasoconstriction allows researchers to confidently attribute the observed effects to a direct action on the neuroinflammatory process, rather than indirect hemodynamic changes [2]. This is a significant advantage over non-selective agonists like sumatriptan [3].

Comparative Pharmacology Studies of 5-HT1 Receptor Subfamily Members

In any comparative pharmacology study involving the 5-HT1 receptor family, PNU-109291 is the definitive standard for selective 5-HT1D receptor activation. Its unique profile, including its lipid solubility and absence of vasocontractile effects, sets it apart from other subfamily-selective agonists like LY344864 (5-HT1F) or BRL-54443 (5-HT1E/1F), enabling precise and unambiguous assignment of function to each receptor subtype [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU109291

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.